molecular formula C15H20N2O5S B14625134 6-{[(2-Phenylethenesulfonyl)carbamoyl]amino}hexanoic acid CAS No. 56753-66-3

6-{[(2-Phenylethenesulfonyl)carbamoyl]amino}hexanoic acid

Cat. No.: B14625134
CAS No.: 56753-66-3
M. Wt: 340.4 g/mol
InChI Key: KZSAZXYAWKGWOI-UHFFFAOYSA-N
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Description

6-{[(2-Phenylethenesulfonyl)carbamoyl]amino}hexanoic acid is a complex organic compound that features both sulfonyl and carbamoyl functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-{[(2-Phenylethenesulfonyl)carbamoyl]amino}hexanoic acid typically involves multiple steps. One common method includes the reaction of 2-phenylethenesulfonyl chloride with hexanoic acid in the presence of a base to form the sulfonyl derivative. This intermediate is then reacted with a carbamoylating agent to introduce the carbamoyl group. The reaction conditions often require controlled temperatures and the use of solvents such as dichloromethane or toluene .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity .

Chemical Reactions Analysis

Types of Reactions

6-{[(2-Phenylethenesulfonyl)carbamoyl]amino}hexanoic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfonic acids, while reduction can produce amines .

Scientific Research Applications

6-{[(2-Phenylethenesulfonyl)carbamoyl]amino}hexanoic acid has several applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as an intermediate in the preparation of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor due to its structural similarity to certain biological molecules.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and as a catalyst in various chemical processes

Mechanism of Action

The mechanism of action of 6-{[(2-Phenylethenesulfonyl)carbamoyl]amino}hexanoic acid involves its interaction with specific molecular targets. The sulfonyl and carbamoyl groups can form strong interactions with enzymes and proteins, inhibiting their activity. This inhibition can affect various biochemical pathways, leading to the compound’s observed biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6-{[(2-Phenylethenesulfonyl)carbamoyl]amino}hexanoic acid is unique due to the presence of both sulfonyl and carbamoyl groups, which confer distinct chemical reactivity and biological activity. This dual functionality makes it a versatile compound for various applications in research and industry .

Properties

CAS No.

56753-66-3

Molecular Formula

C15H20N2O5S

Molecular Weight

340.4 g/mol

IUPAC Name

6-(2-phenylethenylsulfonylcarbamoylamino)hexanoic acid

InChI

InChI=1S/C15H20N2O5S/c18-14(19)9-5-2-6-11-16-15(20)17-23(21,22)12-10-13-7-3-1-4-8-13/h1,3-4,7-8,10,12H,2,5-6,9,11H2,(H,18,19)(H2,16,17,20)

InChI Key

KZSAZXYAWKGWOI-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C=CS(=O)(=O)NC(=O)NCCCCCC(=O)O

Origin of Product

United States

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